1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid is a spirocyclic compound featuring:
- A tert-butoxycarbonyl (Boc) protecting group, commonly used to shield amines during synthesis .
- A spiro junction connecting an azetidine (4-membered nitrogen ring) and a fused furo[3,4-c]pyrrole system (5-membered oxygen-nitrogen heterocycle) .
- A carboxylic acid group at the 3'a position, enabling further functionalization or salt formation .
Properties
Molecular Formula |
C14H22N2O5 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid |
InChI |
InChI=1S/C14H22N2O5/c1-12(2,3)21-11(19)16-6-14(7-16)9-4-15-5-13(9,8-20-14)10(17)18/h9,15H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
SPPSXSKRCLNVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3CNCC3(CO2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₉NO₅ (as per structurally similar analogs in ).
- Molecular Weight : ~257.28 g/mol .
- Applications : Intermediate in drug synthesis, particularly for kinase inhibitors and protease-targeted therapies due to its rigid spiro architecture .
Comparison with Structurally Similar Compounds
Compounds with Similar Spiro or Furo-Pyrrole Frameworks
Key Insights :
- Dimethyl groups in the furo[3,4-c]pyrrole analog (C₁₄H₂₃NO₅) reduce reactivity at the pyrrole nitrogen, limiting its utility in nucleophilic substitutions .
Boc-Protected Azetidine Derivatives
| Compound Name | Molecular Formula | Key Features | Synthetic Yield | Reference |
|---|---|---|---|---|
| 1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid | C₉H₁₃F₂NO₄ | Difluoromethyl group at azetidine C3 | 85% | |
| 1-[(Tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | C₉H₁₄FNO₄ | Fluorine substituent instead of spiro system | 78% | |
| Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate | C₃₂H₃₄N₄O₅ | Indole substituents; no spiro structure | 98% |
Key Insights :
- The target compound’s spiro architecture differentiates it from linear azetidine derivatives, offering unique spatial arrangement for target binding .
- Indole-containing analogs (e.g., C₃₂H₃₄N₄O₅) exhibit higher synthetic yields (98%) due to stabilized intermediates in CuCl₂-catalyzed reactions, but lack the stereochemical control afforded by spiro systems .
Carboxylic Acid-Containing Heterocycles
| Compound Name | Core Structure | Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|
| 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid | Pyrazolo-pyridine | Trifluoromethyl, methoxy, Boc groups | Anticancer (kinase inhibition) | |
| 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid | Azetidine + benzene | Benzoic acid instead of spiro system | Antibacterial |
Key Insights :
- The trifluoromethyl group in pyrazolo-pyridine derivatives enhances metabolic stability but introduces synthetic challenges absent in the spiro-azetidine target compound .
- Benzene-containing analogs (e.g., 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid) show broader antibacterial activity but lack the target’s conformational restraint .
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